![molecular formula C15H15F3N2O2 B2787915 N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide CAS No. 1223013-39-5](/img/structure/B2787915.png)
N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis. In
Wirkmechanismus
N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide selectively inhibits JAK3, which is involved in the signaling pathways of several cytokines that are important in the pathogenesis of autoimmune diseases. By inhibiting JAK3, this compound reduces the activity of these cytokines and thereby reduces inflammation and joint destruction.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of several cytokines that are involved in the pathogenesis of autoimmune diseases, including interleukin-6 (IL-6), interleukin-17 (IL-17), and interferon-gamma (IFN-gamma). It also reduces the number of activated T cells and B cells, which are involved in the immune response. In addition, this compound has been shown to reduce the production of autoantibodies, which are antibodies that target the body's own tissues and are involved in the development of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide has several advantages for lab experiments. It is a selective inhibitor of JAK3, which allows for the study of the specific role of JAK3 in autoimmune diseases. It also has a well-characterized mechanism of action and has been extensively studied in preclinical and clinical trials. However, this compound has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cell types. In addition, it may have off-target effects on other JAK family members, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide. One direction is the development of more selective JAK3 inhibitors that do not have off-target effects on other JAK family members. Another direction is the study of the long-term effects of this compound on the immune system, as well as its potential use in combination with other therapies for autoimmune diseases. Finally, the study of this compound in other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease, could provide further insights into its potential therapeutic use.
Synthesemethoden
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide involves several steps. The first step is the preparation of 2-(trifluoromethyl)phenol, which is then reacted with ethyl chloroacetate to form 2-(trifluoromethyl)phenoxy)acetic acid. The acid is then converted into its acid chloride form, which is reacted with N-(1-cyano-1-cyclopropylethyl)amine to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. It has been shown to be effective in reducing inflammation and joint destruction in animal models of rheumatoid arthritis. In clinical trials, this compound has demonstrated efficacy in reducing disease activity and improving symptoms in patients with rheumatoid arthritis and psoriasis.
Eigenschaften
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2/c1-14(9-19,10-6-7-10)20-13(21)8-22-12-5-3-2-4-11(12)15(16,17)18/h2-5,10H,6-8H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOOXQPCMRNUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)COC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


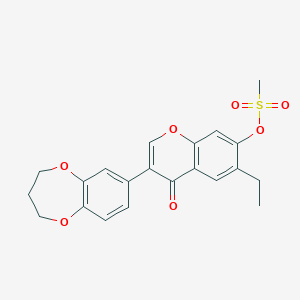
![3-(2-chlorobenzyl)-8-fluoro-5-(3-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2787838.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-methylphenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2787840.png)
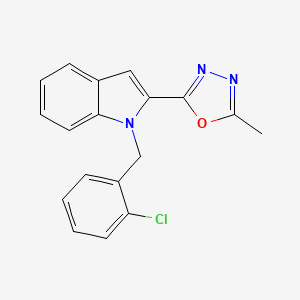
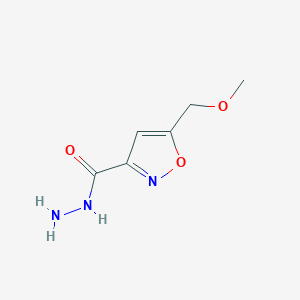
![[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2787844.png)
![4-[[(1R)-1-Carboxy-2-methylpropyl]amino]-3-chlorobenzoic acid](/img/structure/B2787845.png)
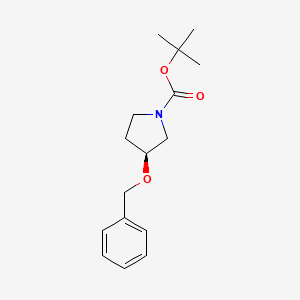
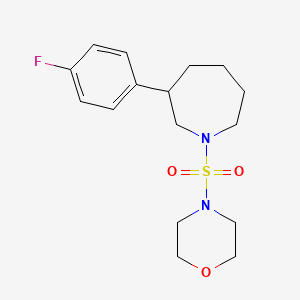
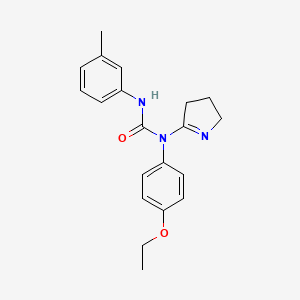

![[3-[(Dimethylamino)methyl]-4-fluorophenyl]methanamine;dihydrochloride](/img/structure/B2787855.png)